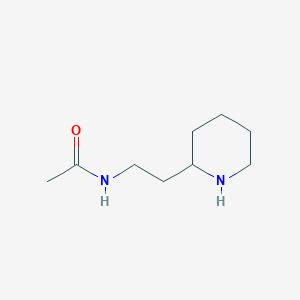

N-(2-piperidin-2-ylethyl)acetamide

Description

BenchChem offers high-quality N-(2-piperidin-2-ylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-piperidin-2-ylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-piperidin-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIPSSANSKXTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405716 | |

| Record name | N-(2-piperidin-2-ylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886506-48-5 | |

| Record name | N-(2-piperidin-2-ylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-piperidin-2-ylethyl)acetamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(2-piperidin-2-ylethyl)acetamide

Authored by: A Senior Application Scientist

Introduction

N-(2-piperidin-2-ylethyl)acetamide is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[1] This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(2-piperidin-2-ylethyl)acetamide, designed for researchers, scientists, and professionals in drug development. The synthesis involves the selective N-acetylation of 2-(2-aminoethyl)piperidine, a diamine containing both a primary and a secondary amine.

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the selective acetylation of the primary amine of 2-(2-aminoethyl)piperidine in the presence of a secondary amine within the same molecule. Direct acylation of a diamine can often lead to a mixture of mono- and di-acylated products.[2] To achieve high selectivity for the primary amine, we will leverage the difference in basicity and steric hindrance between the primary and secondary amines. The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine of the piperidine ring.

A common and effective method for the acetylation of amines is the use of acetic anhydride.[3][4] The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct.[5] In our proposed protocol, we will use sodium bicarbonate in an aqueous medium. This approach is advantageous as it is environmentally friendly and often allows for the product to precipitate out of the reaction mixture, simplifying purification.[4][5]

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary nitrogen atom attacks one of the carbonyl carbons of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of an acetate ion as a leaving group. The resulting protonated amide is then deprotonated by a base to yield the final N-acetylated product.

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the acetylation of a primary amine.

Detailed Synthesis Protocol

This protocol outlines the synthesis of N-(2-piperidin-2-ylethyl)acetamide from 2-(2-aminoethyl)piperidine and acetic anhydride.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-(2-aminoethyl)piperidine | C₇H₁₆N₂ | 128.22 | 5.00 g | 0.039 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.00 mL | 0.042 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 6.55 g | 0.078 |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of N-(2-piperidin-2-ylethyl)acetamide.

Step-by-Step Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.039 mol) of 2-(2-aminoethyl)piperidine in 100 mL of deionized water.

-

Addition of Base : To the stirred solution, add 6.55 g (0.078 mol) of sodium bicarbonate in portions. Stir until the sodium bicarbonate is fully dissolved.

-

Cooling : Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Acetic Anhydride : While maintaining the temperature between 0-5 °C, slowly add 4.00 mL (0.042 mol) of acetic anhydride dropwise to the reaction mixture over a period of 15-20 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing : Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional) : If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization of N-(2-piperidin-2-ylethyl)acetamide

The identity and purity of the synthesized N-(2-piperidin-2-ylethyl)acetamide can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectroscopy should show characteristic peaks for the acetyl group (a singlet around δ 2.0 ppm), the protons on the piperidine ring, and the ethyl chain.

-

¹³C NMR spectroscopy will show a carbonyl carbon peak around δ 170 ppm, along with peaks corresponding to the carbons of the piperidine ring and the ethyl chain.[6]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (170.25 g/mol ).[6]

-

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Fume Hood : Acetic anhydride is corrosive and has a pungent odor. All manipulations involving acetic anhydride should be performed in a well-ventilated chemical fume hood.[7][9]

-

Handling Reagents :

-

Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

- Wünsch, B., et al. (2022).

-

Edelmann, F. T. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? ResearchGate. [Link]

-

Quora. (2020). What safety precautions should you take when working with acetic anhydride? [Link]

-

ResearchGate. Acetylation of amines with acetic anhydride. [Link]

-

CDN. N-Terminus Acetylation Protocol. [Link]

- Bergeron, R. J., et al. (1994). High yield selective acylation of polyamines: proton as protecting group. Journal of Organic Chemistry.

-

NIH. (2007). Nα Selective Acetylation of Peptides. PubMed Central. [Link]

- Singh, R., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.

-

INEOS Group. (2021). Safety data sheet - acetic anhydride. [Link]

-

PubChem. N-(2-piperidin-2-ylethyl)acetamide. [Link]

-

New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-piperidin-2-ylethyl)acetamide | C9H18N2O | CID 4712475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. ineos.com [ineos.com]

- 10. fishersci.ca [fishersci.ca]

A-Z Spectroscopic Guide to N-(2-piperidin-2-ylethyl)acetamide: Structure Elucidation and Characterization

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of N-(2-piperidin-2-ylethyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive and interpretive framework for unambiguously confirming the molecular structure of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the foundational principles, predictive interpretations grounded in established chemical theory, and robust, field-tested experimental protocols. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction: The Need for Rigorous Characterization

N-(2-piperidin-2-ylethyl)acetamide is a substituted piperidine derivative featuring a secondary amide functional group. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[1] The acetamide side chain introduces hydrogen bonding capabilities and can significantly influence the molecule's interaction with biological targets.

Given these structural features, precise and unequivocal structural confirmation is paramount for any research or development application, from early-stage discovery to quality control in manufacturing. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's atomic and functional group composition. This guide establishes a foundational dataset and interpretive strategy for N-(2-piperidin-2-ylethyl)acetamide, leveraging data from analogous structures and first-principle chemical concepts to build a predictive model for its spectroscopic signature.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is the first step in spectroscopic assignment. The structure of N-(2-piperidin-2-ylethyl)acetamide, with a systematic numbering convention, is presented below. This convention will be used consistently throughout the guide.

Caption: Molecular structure of N-(2-piperidin-2-ylethyl)acetamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on the analysis of chemical shifts and coupling constants of similar structural motifs, such as 2-substituted piperidines and N-alkyl acetamides.[2][3] The electronegativity of the nitrogen and oxygen atoms, along with anisotropic effects from the carbonyl group, are the primary factors influencing proton chemical shifts.

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H10 (CH₃) | 1.9 - 2.1 | Singlet (s) | The methyl protons are adjacent to the carbonyl group, resulting in a characteristic singlet in this region. |

| H3, H4, H5 (Piperidine Ring) | 1.3 - 1.8 | Multiplets (m) | These protons form a complex, overlapping multiplet system typical of the piperidine ring methylene groups.[2] |

| H7 (CH₂) | 1.5 - 1.7 | Multiplet (m) | Methylene protons on the ethyl linker adjacent to the piperidine ring. |

| H2, H6 (Piperidine Ring) | 2.5 - 3.1 | Multiplets (m) | Protons on carbons adjacent to the ring nitrogen (C2, C6) are deshielded and shifted downfield.[4] |

| H8 (CH₂) | 3.2 - 3.4 | Quartet (q) or Triplet of Triplets (tt) | Methylene protons adjacent to the amide nitrogen (N2), deshielded by both N2 and the C9 carbonyl. |

| N2-H (Amide) | 7.5 - 8.5 | Broad Singlet (br s) | The amide proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. |

| N1-H (Piperidine) | 1.5 - 2.5 | Broad Singlet (br s) | The piperidine N-H proton signal can be broad and may exchange with solvent protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides a count of unique carbon environments. The predictions are based on established chemical shift values for substituted piperidines and acetamides.[5][6][7]

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C10 (CH₃) | 22 - 25 | The acetyl methyl carbon. |

| C4 (Piperidine) | 24 - 27 | The C4 carbon is the most shielded of the piperidine ring carbons.[5] |

| C3, C5 (Piperidine) | 26 - 32 | Methylene carbons beta to the ring nitrogen. |

| C7 (CH₂) | 35 - 40 | Ethyl linker carbon adjacent to the piperidine ring. |

| C6 (Piperidine) | 45 - 48 | Carbon alpha to the ring nitrogen.[8] |

| C8 (CH₂) | 38 - 42 | Ethyl linker carbon adjacent to the amide nitrogen. |

| C2 (Piperidine) | 55 - 60 | Substituted carbon alpha to the ring nitrogen, shifted downfield due to the alkyl substituent. |

| C9 (C=O) | 170 - 173 | The carbonyl carbon of the secondary amide. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-(2-piperidin-2-ylethyl)acetamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the use of high-purity solvents to avoid interfering signals.[9]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of N-(2-piperidin-2-ylethyl)acetamide is expected to show characteristic absorption bands for the N-H bonds (both amine and amide) and the amide carbonyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3350 - 3250 | N-H Stretch (Amide) | Medium-Strong | This band is characteristic of a secondary amide N-H group and is often broadened due to hydrogen bonding.[10][11] |

| 3300 - 3100 | N-H Stretch (Amine) | Medium, Broad | The piperidine N-H stretch, which may overlap with the amide N-H band. |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong | Stretching vibrations of the C-H bonds in the piperidine ring and ethyl chain. |

| 1680 - 1640 | C=O Stretch (Amide I) | Strong, Sharp | This is one of the most characteristic peaks in the spectrum, corresponding to the carbonyl stretch of the secondary amide.[12] |

| 1570 - 1515 | N-H Bend (Amide II) | Medium-Strong | This band arises from a combination of N-H in-plane bending and C-N stretching, and is diagnostic for secondary amides.[10] |

| 1470 - 1430 | C-H Bend (Methylene) | Medium | Bending (scissoring) vibrations of the CH₂ groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.[13]

-

Sample Application: Place a small amount of the solid N-(2-piperidin-2-ylethyl)acetamide sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Co-add 16-32 scans over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically under electron ionization (EI), offers valuable structural information.

Predicted Mass Spectrum and Fragmentation

The molecular formula of N-(2-piperidin-2-ylethyl)acetamide is C₉H₁₈N₂O, giving a monoisotopic mass of approximately 170.14 Da.[14] The fragmentation in EI-MS is predicted to be dominated by cleavages adjacent to the nitrogen atoms.

-

Molecular Ion (M⁺˙): A peak at m/z = 170 is expected, corresponding to the intact molecule that has lost one electron.

-

Alpha-Cleavage at the Piperidine Ring: The most characteristic fragmentation pathway for piperidine derivatives is the alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[1] This results in the formation of a stable iminium ion. For this molecule, the primary alpha-cleavage would involve the loss of the ethylacetamide side chain, leading to a major fragment.

-

Fragmentation of the Side Chain: Cleavage of the C-C and C-N bonds within the side chain can also occur.

Caption: Predicted major fragmentation pathways for N-(2-piperidin-2-ylethyl)acetamide in EI-MS.

Predicted Key Fragments:

| m/z | Proposed Structure/Formation |

| 170 | Molecular Ion [M]⁺˙ |

| 98 | [M - C₄H₈N]⁺˙ (cleavage within the piperidine ring) |

| 86 | [CH₂CH₂NHCOCH₃]⁺˙ (loss of the piperidine ring) |

| 84 | Dominant peak from α-cleavage of the side chain, forming the piperidinyl-methylidene iminium ion.[1] |

| 59 | Resulting from McLafferty rearrangement of the side chain fragment. |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.[14]

-

Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This energy level is standard for generating reproducible fragmentation patterns and for comparison with spectral libraries like the NIST Mass Spectral Library.[15]

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

Detection: Use an electron multiplier or similar detector to record the ion signal.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with databases for confirmation if available.[16]

Integrated Spectroscopic Workflow and Conclusion

The unambiguous characterization of N-(2-piperidin-2-ylethyl)acetamide is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. Each method provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

References

-

The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [17][18][19][20][21]

-

Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. [1]

-

Chromatography & Spectroscopy Reagents. Sigma-Aldrich. [9]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [15]

-

The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. NIST. [16]

-

PubChem Compound Summary for CID 4712475, N-(2-piperidin-2-ylethyl)acetamide. National Center for Biotechnology Information. [14]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

-

Infrared Spectroscopy of Amides. St. Paul's Cathedral Mission College. [10]

-

Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society. [12]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [11]

-

Piperidine 1H NMR spectrum. ChemicalBook. [2]

-

Piperidine 13C NMR spectrum. ChemicalBook. [5]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [6]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [4]

-

Tables For Organic Structure Analysis. [3]

-

Piperidine 13C NMR Chemical Shifts. SpectraBase. [8]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [7]

-

Infra-red Spectrometer: RSC. Royal Society of Chemistry via YouTube. [13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. クロマトグラフィー・分光分析用試薬 [sigmaaldrich.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. N-(2-piperidin-2-ylethyl)acetamide | C9H18N2O | CID 4712475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Welcome to the NIST WebBook [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]

- 19. Organic & Inorganic Chemistry Journals | ACS Publications [connect.acspubs.org]

- 20. JOURNAL OF ORGANIC CHEMISTRY — Explore journal profiles and ratings - Peeref [peeref.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(2-piperidin-2-ylethyl)acetamide for Advanced Drug Discovery

Introduction: Unveiling a Versatile Piperidine Scaffold

N-(2-piperidin-2-ylethyl)acetamide is a heterocyclic organic compound featuring a piperidine ring, a motif of significant interest in medicinal chemistry.[1] The piperidine scaffold is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its capacity to interact with a wide range of biological targets.[2][3] This guide provides a comprehensive technical overview of N-(2-piperidin-2-ylethyl)acetamide, including its physicochemical and chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties: A Foundation for Development

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for N-(2-piperidin-2-ylethyl)acetamide is not widely published, a combination of computed data from reliable sources and experimental data from analogous compounds provides a strong predictive foundation.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | N-(2-piperidin-2-ylethyl)acetamide | PubChem[4] |

| CAS Number | 886506-48-5 | PubChem[4] |

| Molecular Formula | C₉H₁₈N₂O | PubChem[4] |

| Molecular Weight | 170.25 g/mol | PubChem[4] |

| Canonical SMILES | CC(=O)NCCC1CCCCN1 | PubChem[4] |

| XLogP3 (Computed) | 0.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Physical State | Solid (Predicted based on related compounds) | Inferred from[5][6] |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Inferred from structure |

| pKa (Predicted) | The piperidine nitrogen is expected to have a pKa around 10-11, typical for secondary amines. The amide proton is weakly acidic. | Inferred from chemical structure |

Chemical Structure and Reactivity

The chemical behavior of N-(2-piperidin-2-ylethyl)acetamide is dictated by its constituent functional groups: a secondary amine within the piperidine ring, an amide linkage, and an ethyl spacer.

Caption: Chemical structure of N-(2-piperidin-2-ylethyl)acetamide.

The secondary amine of the piperidine ring is basic and will readily react with acids to form ammonium salts. It is also a nucleophile and can participate in alkylation, acylation, and other reactions typical of secondary amines. The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-(piperidin-2-yl)ethan-1-amine and acetic acid. The presence of these functional groups suggests that the compound is stable under standard laboratory conditions but should be stored away from strong acids and bases to prevent degradation.[7]

Strategic Synthesis Protocol

While a specific, peer-reviewed synthesis for N-(2-piperidin-2-ylethyl)acetamide is not extensively documented, a robust and logical synthetic route can be designed based on established chemical transformations of similar molecules.[8] The proposed synthesis involves a two-step process starting from the commercially available precursor, 2-(piperidin-2-yl)ethan-1-amine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-(2-piperidin-2-ylethyl)acetamide.

Detailed Experimental Methodology

Objective: To synthesize N-(2-piperidin-2-ylethyl)acetamide via the acetylation of 2-(piperidin-2-yl)ethan-1-amine.

Materials:

-

2-(Piperidin-2-yl)ethan-1-amine

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(piperidin-2-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.1 eq). Cool the mixture to 0 °C using an ice bath.

-

Acetylation: While stirring at 0 °C, add acetyl chloride (1.05 eq) dropwise to the reaction mixture. Rationale: Dropwise addition helps to control the exothermic reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure N-(2-piperidin-2-ylethyl)acetamide.

Spectroscopic Characterization

The identity and purity of the synthesized N-(2-piperidin-2-ylethyl)acetamide would be confirmed using standard spectroscopic techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the protons on the ethyl chain, and the protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the amide (around 170 ppm), the methyl carbon of the acetyl group, and the carbons of the ethyl chain and the piperidine ring.

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak corresponding to the molecular weight of the compound (170.25 g/mol ).[4] Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide and the secondary amine (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the aliphatic parts of the molecule.

Applications in Drug Discovery and Development

The N-(2-piperidin-2-ylethyl)acetamide scaffold holds potential for various applications in drug discovery due to the versatility of the piperidine ring. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, acting as calcium channel blockers and possessing anti-inflammatory properties.[1][9]

The secondary amine and the amide functionalities of N-(2-piperidin-2-ylethyl)acetamide provide two points for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These modifications could be aimed at optimizing potency, selectivity, and pharmacokinetic properties for a specific biological target.

Safety and Handling

Conclusion

N-(2-piperidin-2-ylethyl)acetamide represents a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of modifiable functional groups make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive foundation for researchers to understand and utilize this compound in their drug development endeavors. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully elucidate its potential.

References

-

PubChem. (n.d.). N-(2-piperidin-2-ylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). US9096522B2 - N-piperidinyl acetamide derivatives as calcium channel blockers.

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

- Google Patents. (1950). US2507631A - Pyridine and piperidine compounds and process of making same.

- Google Patents. (2004). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

- Google Patents. (2007). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.

-

PubChem. (n.d.). N-Piperidin-2-ylmethyl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,2-Diphenyl-N-(2-(piperidin-1-yl)ethyl)acetamide. Retrieved from [Link]

-

MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). N-(piperidin-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Retrieved from [Link]

- Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

National Center for Biotechnology Information. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-(Piperidin-1-yl)ethan-1-amine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. N-(2-piperidin-2-ylethyl)acetamide | C9H18N2O | CID 4712475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-2-(piperidin-2-yl)acetamide | CymitQuimica [cymitquimica.com]

- 6. Buy N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide [smolecule.com]

- 7. aksci.com [aksci.com]

- 8. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 9. US9096522B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

- 11. angenechemical.com [angenechemical.com]

An Inquiry into the Pharmacological Potential of N-(2-piperidin-2-ylethyl)acetamide: A Proposed Research Framework for Elucidating its Mechanism of Action

Abstract: N-(2-piperidin-2-ylethyl)acetamide is a chemical entity with a defined structure but a currently uncharacterized pharmacological profile. This technical guide addresses the existing knowledge gap regarding its mechanism of action. In the absence of published data, this document provides a comprehensive overview of the molecule's chemical properties and explores the potential biological significance of its constituent piperidine and acetamide moieties by drawing parallels with established pharmacologically active agents. More critically, this guide proposes a structured, multi-stage research program designed to systematically investigate and determine the mechanism of action of N-(2-piperidin-2-ylethyl)acetamide. This framework is intended to serve as a strategic resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and structurally related novel chemical entities.

Introduction: The Uncharacterized Potential of N-(2-piperidin-2-ylethyl)acetamide

N-(2-piperidin-2-ylethyl)acetamide is a known compound cataloged in chemical databases, yet its biological activity and mechanism of action remain undefined in the public scientific literature[1][]. The molecule's structure, featuring a piperidine ring connected via an ethyl linker to an acetamide group, suggests potential interactions with biological targets, as both moieties are present in a wide array of approved therapeutics. The piperidine scaffold, in particular, is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS)[3]. This guide will first deconstruct the structural components of N-(2-piperidin-2-ylethyl)acetamide to hypothesize potential target classes and then outline a rigorous experimental strategy to elucidate its true pharmacological role.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity.

| Property | Value | Source |

| IUPAC Name | N-(2-piperidin-2-ylethyl)acetamide | PubChem[1] |

| CAS Number | 886506-48-5 | PubChem[1] |

| Molecular Formula | C9H18N2O | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| SMILES | CC(=O)NCCC1CCCCN1 | PubChem[1] |

Structural Analogs and Hypothetical Target Classes

The absence of direct data necessitates a hypothesis-driven approach based on structural similarity to known pharmacophores.

The Piperidine Moiety: A Gateway to the CNS?

The piperidine ring is a common feature in numerous centrally acting drugs due to its ability to confer favorable properties such as metabolic stability and improved blood-brain barrier penetration[3]. Its presence in N-(2-piperidin-2-ylethyl)acetamide suggests that the compound could potentially interact with CNS targets. For instance, derivatives of piperidine are found in drugs targeting a variety of receptors and transporters, including:

-

Dopamine Transporter (DAT): Methylphenidate, a treatment for ADHD, contains a piperidine ring and functions by blocking the reuptake of dopamine and norepinephrine[4].

-

Sigma Receptors: Certain neuroleptics and research chemicals with a piperidine core show high affinity for sigma receptors, which are implicated in a range of neurological functions.

-

Opioid Receptors: The N-substituted piperidine scaffold is a core element of potent analgesics like fentanyl and its analogs[5].

The Acetamide Group: A Versatile Functional Group

The acetamide group is a common functional group in medicinal chemistry, often contributing to hydrogen bonding interactions with biological targets. While less specific in predicting a target class than the piperidine ring, its presence in conjunction with the piperidine suggests a range of possibilities. For example, some anticonvulsant drugs feature acetamide-like structures.

Structurally Related Compounds

While no direct analogs with detailed pharmacology were identified, the patent literature discloses N-piperidinyl acetamide derivatives as potential calcium channel blockers[6]. However, these compounds possess significantly greater structural complexity than N-(2-piperidin-2-ylethyl)acetamide. This suggests that while ion channel modulation is a possibility, it is one of many that require experimental validation.

A Proposed Research Framework to Elucidate the Mechanism of Action

Given the lack of existing data, a systematic, multi-pronged approach is required to determine the mechanism of action of N-(2-piperidin-2-ylethyl)acetamide. The following is a proposed experimental workflow, designed to progress from broad, unbiased screening to specific target validation.

Phase 1: Initial Target Identification and Phenotypic Screening

The initial phase aims to broadly assess the compound's biological activity and identify potential molecular targets.

Experimental Protocol 1: Broad Target Binding Panel

-

Objective: To identify potential molecular targets by screening the compound against a large panel of receptors, ion channels, transporters, and enzymes.

-

Methodology:

-

Synthesize or procure a high-purity sample of N-(2-piperidin-2-ylethyl)acetamide.

-

Submit the compound to a commercial or in-house broad target binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically utilize radioligand binding assays.

-

Screen at a standard concentration (e.g., 10 µM) to identify initial "hits" (typically >50% inhibition of binding).

-

For any identified hits, perform follow-up concentration-response curves to determine binding affinity (Ki).

-

Experimental Protocol 2: Phenotypic Screening in Relevant Cell Lines

-

Objective: To identify any functional effects of the compound in a cellular context, which can provide clues to its mechanism of action.

-

Methodology:

-

Select a panel of cell lines relevant to potential CNS activity (e.g., neuronal cell lines like SH-SY5Y, PC-12) and other cell types for broader toxicity assessment (e.g., HEK293, HepG2).

-

Treat cells with a range of concentrations of N-(2-piperidin-2-ylethyl)acetamide.

-

Assess various phenotypic endpoints, such as:

-

Cell viability (e.g., using an MTT or CellTiter-Glo assay).

-

Changes in cell morphology (via microscopy).

-

Alterations in key signaling pathways (e.g., using reporter gene assays for pathways like NF-κB, cAMP).

-

Changes in intracellular calcium levels (using a fluorescent calcium indicator like Fura-2 or Fluo-4).

-

-

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 2: Target Validation and Elucidation of Molecular Mechanism

Once putative targets are identified, this phase focuses on confirming these interactions and understanding the downstream consequences.

Experimental Protocol 3: Orthogonal Target Validation Assays

-

Objective: To confirm the interactions identified in the initial binding screen using different assay formats.

-

Methodology:

-

For a receptor target, a functional assay measuring downstream signaling (e.g., cAMP accumulation, IP1 production, or β-arrestin recruitment) should be employed to determine if the compound is an agonist, antagonist, or allosteric modulator.

-

For an ion channel target, electrophysiological techniques (e.g., patch-clamp) on cells expressing the channel of interest are the gold standard to characterize the compound's effect on channel gating and conductance.

-

For an enzyme target, direct enzymatic assays should be performed to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

-

Experimental Protocol 4: Structure-Activity Relationship (SAR) Studies

-

Objective: To understand which parts of the molecule are critical for its activity and to potentially develop more potent analogs.

-

Methodology:

-

Synthesize a small library of analogs of N-(2-piperidin-2-ylethyl)acetamide. Modifications could include:

-

Altering the length of the ethyl linker.

-

Substituting the acetyl group with other acyl groups.

-

Modifying the piperidine ring (e.g., substitution, ring opening).

-

-

Test these analogs in the validated target assays to establish an SAR.

-

Phase 3: In Vivo Characterization

If a validated molecular mechanism with sufficient potency is established, the final phase involves assessing the compound's effects in a living organism.

Experimental Protocol 5: In Vivo Pharmacokinetic and Efficacy Studies

-

Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to test its efficacy in a relevant animal model.

-

Methodology:

-

Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., intravenous, oral).

-

Collect blood samples at various time points to determine the pharmacokinetic profile (half-life, bioavailability, etc.).

-

Based on the validated mechanism of action, select an appropriate in vivo model (e.g., a model of neuropathic pain if a relevant ion channel is targeted, or a model of psychosis if a dopamine receptor is the target).

-

Administer the compound and assess relevant behavioral or physiological endpoints.

-

Caption: Hypothetical target classes based on structural features.

Conclusion

While the mechanism of action of N-(2-piperidin-2-ylethyl)acetamide is currently unknown, its chemical structure holds intriguing possibilities for pharmacological activity, particularly within the central nervous system. This guide provides a foundational understanding of the compound's known properties and a comprehensive, phased research plan to systematically uncover its biological function. By progressing from broad, unbiased screening to specific target validation and in vivo characterization, the proposed framework offers a robust strategy for transforming this uncharacterized molecule into a well-defined pharmacological tool or a potential therapeutic lead. The successful execution of this research program would not only elucidate the mechanism of action of N-(2-piperidin-2-ylethyl)acetamide but also contribute valuable knowledge to the broader field of medicinal chemistry.

References

-

PubChem. N-(2-piperidin-2-ylethyl)acetamide. [Link]

-

PubChem. N-Piperidin-2-ylmethyl-acetamide. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

-

PubChem. alpha-Phenyl-2-piperidineacetamide. [Link]

-

NIST. Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. [Link]

-

NIST. Acetamide, N-(2-phenylethyl)-. [Link]

-

PubChem. Ethylacetamide. [Link]

- Google Patents.

-

Pharmaffiliates. 2,2-Diphenyl-N-(2-(piperidin-1-yl)ethyl)acetamide. [Link]

-

ResearchGate. Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. [Link]

-

PubChem. Acetamide. [Link]

- Google Patents.

Sources

- 1. N-(2-piperidin-2-ylethyl)acetamide | C9H18N2O | CID 4712475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA2513951C - Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate - Google Patents [patents.google.com]

- 5. Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]- [webbook.nist.gov]

- 6. US9096522B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]

The Piperidine Scaffold: A Privileged Motif Driving Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged structure."[1][2] This guide offers a deep dive into the multifaceted biological activities of piperidine derivatives, providing field-proven insights, detailed experimental methodologies, and a robust framework for professionals engaged in the discovery and development of next-generation therapeutics. We will explore the significant anticancer, antimicrobial, antiviral, and neuroprotective properties of these versatile compounds.

Section 1: The Anticancer Potential of Piperidine Derivatives

Piperidine derivatives have emerged as a significant class of compounds in oncology research, demonstrating a broad spectrum of anticancer activities.[3][4] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[5][6]

Mechanisms of Anticancer Activity

The anticancer effects of piperidine derivatives are frequently attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5][7] These compounds have been shown to interact with a variety of molecular targets, leading to the disruption of key oncogenic signaling cascades.

Key signaling pathways modulated by anticancer piperidine derivatives include:

-

STAT-3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT-3 is common in many cancers, promoting cell proliferation and survival. Certain piperidine derivatives have been found to inhibit this pathway.[5][6]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a crucial role in inflammation and cancer. Its inhibition by piperidine compounds can lead to decreased cancer cell survival.[5][6]

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This is a major survival pathway that is often hyperactivated in cancer. Piperidine derivatives can interfere with this pathway, promoting apoptosis.[5][6]

A notable example is the piperidine derivative DTPEP, synthesized from Tamoxifen, which inhibits the proliferation of both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase.[5] It also induces apoptosis by increasing the generation of reactive oxygen species (ROS) and promoting the release of cytochrome C.[5]

Quantitative Anticancer Activity Data

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. The table below summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against various human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [5] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [5] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Regioisomer 13dc | A549 | Lung | Not specified | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[9][10][11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Preparation: Prepare serial dilutions of the piperidine derivative in complete growth medium. A vehicle control (e.g., DMSO in medium) should be included.[11]

-

Treatment: Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound.[11]

-

Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1][11]

Caption: General workflow for in vitro evaluation of anticancer piperidine derivatives.

Section 2: Antimicrobial Activity of Piperidine Scaffolds

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]

Spectrum of Antimicrobial Action

Piperidine-containing compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria.[13][14] For instance, certain piperidine derivatives have exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.[13] Some derivatives also display antifungal properties against species like Candida albicans.[12][15] The antimicrobial efficacy can be influenced by the nature and position of substituents on the piperidine ring.

Quantitative Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. It represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 64 | [14] |

| C. albicans | 32 | [14] | |

| Compound 6 | S. aureus | 32 | [14] |

| C. albicans | 64 | [14] | |

| Compound 7 | S. aureus | 128 | [14] |

| C. albicans | 32 | [14] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[16][18][19]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the piperidine derivative in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with a defined volume of the microbial suspension.[16] Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][19]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Antiviral Properties of Piperidine Derivatives

The structural versatility of the piperidine scaffold has also been leveraged in the development of potent antiviral agents.[20][21] These compounds can target various stages of the viral life cycle, from entry and replication to assembly and release.[22][23]

Targeting Viral Infections

Research has identified piperidine derivatives with significant activity against human immunodeficiency virus (HIV) and influenza viruses.[20][21][22] For example, a series of N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives have shown notable anti-HIV-1 potencies.[20] Another derivative from this series, FZJ05, displayed significant activity against influenza A/H1N1.[20]

A time-of-addition experiment with a potent piperidine-based influenza inhibitor, compound 11e, indicated that it interferes with an early to middle stage of the viral replication cycle.[23]

Quantitative Antiviral Activity Data

The antiviral efficacy of a compound is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent.

| Derivative | Virus | Cell Line | EC50 (µM) | SI | Reference |

| FZJ05 | Influenza A/H1N1 | MDCK | "Much lower than ribavirin" | Not specified | [20] |

| Compound 11e | Influenza Virus | Multiple | As low as 0.05 | >160,000 | [23] |

| A novel series | HIV-1 (wild-type) | MT-4 | 0.022 to 2.1 | >10,770 (for the most potent) | [3] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the piperidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Section 4: Neuroprotective Effects of Piperidine Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. Piperidine derivatives have shown promise as neuroprotective agents, capable of mitigating neuronal damage and dysfunction.[24][25]

Mechanisms of Neuroprotection

The neuroprotective actions of piperidine derivatives are often linked to their ability to combat oxidative stress and inhibit apoptosis in neuronal cells.[24][26] For instance, certain piperidine urea derivatives have demonstrated the ability to protect SH-SY5Y neuroblastoma cells from L-glutamic acid-induced injury.[24][25] In an animal model of Parkinson's disease, piperine, which contains a piperidine moiety, attenuated motor deficits and neuronal loss, reduced microglial activation and oxidative stress, and exhibited anti-apoptotic properties.[26] Furthermore, some 2,6-disubstituted piperidine alkaloids have shown a neuroprotective effect against paclitaxel-induced neurotoxicity.[27]

Quantitative Neuroprotective Activity Data

The neuroprotective potential of a compound can be assessed in vitro by its ability to increase cell viability in the presence of a neurotoxin.

| Derivative | Cell Line | Neurotoxin | Neuroprotective Effect | Reference |

| Compound A10 | SH-SY5Y | L-glutamic acid | Better protective activity than Fenazinel | [24][25] |

| Piperine | N/A (in vivo) | MPTP | Attenuated motor deficits and neuronal loss | [26] |

| Compound 8 | Dorsal Root Ganglion Neurons | Paclitaxel | Attenuated damaged neurite outgrowth | [27] |

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes a method to evaluate the neuroprotective effect of a piperidine derivative against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line like SH-SY5Y.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in a 96-well plate. Allow them to adhere and grow for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 for a defined duration (e.g., 24 hours). Include control wells (cells only, cells + H2O2, cells + derivative only).

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Section 1.3.

-

Data Analysis: Calculate the percentage of cell viability in the presence of the piperidine derivative and H2O2, relative to the H2O2-only treated cells. A significant increase in viability indicates a neuroprotective effect.

Caption: A simplified signaling pathway illustrating the neuroprotective mechanism of piperidine derivatives.

Conclusion

The piperidine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents with a wide range of biological activities. The insights and protocols presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to advance the exploration of piperidine derivatives. A thorough understanding of their structure-activity relationships, mechanisms of action, and appropriate evaluation methodologies will be paramount in translating the therapeutic potential of these remarkable compounds into clinical realities.

References

-

Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Ocaña, A., & Pandiella, A. (2010). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Clinical and Translational Oncology, 12(7), 461-467. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry, 23(1), 267-269. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Khamitova, K. K., Zhestkov, A. V., Khasanova, S. L., & Khisamutdinov, N. S. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 115-125. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255. [Link]

-

Zhang, X., Wang, G., Chen, L., Xian, T., Liang, Y., & Luo, M. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 348(10), 728-735. [Link]

-

Yoshida, M., Kuno, M., Iwata, M., Akita, H., Ohta, H., & Ogawa, H. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(14), 5175-5183. [Link]

-

Singh, A., Kumar, A., & Singh, R. (2014). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851. [Link]

-

CLSI. (2007). M100-S17, Performance Standards for Antimicrobial Susceptibility Testing; Seventeenth Informational Supplement. Clinical and Laboratory Standards Institute. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-382. [Link]

-

Shakhidoyatov, K. M., Kadyrov, A. S., & Abdurakhmanov, S. K. (2021). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 55(3), 253-259. [Link]

-

Scilit. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2977. [Link]

-

Kumar, A., & Sharma, G. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-14. [Link]

-

Moodley, I., Singh, M., & Jonnalagadda, S. B. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 589-596. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. [Link]

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

-

Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Kumar, A., & Singh, R. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6241-6245. [Link]

-

Gökçe, M., Utku, S., & Küpeli, E. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 483-488. [Link]

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

-

Liu, D., Li, T., Shen, C., & Sorensen, E. J. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(14), 4174-4177. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 22(25), 2977-2993. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]

-

ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]

-

Chen, Y. F., Lo, I. W., Wang, Y. D., & Cheng, Y. B. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta medica. [Link]

-

Janecka, A., & Gach, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 281, 116896. [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039. [Link]

-

ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. [Link]

-

Maksimovich, N. E., & Grebenchikov, O. A. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Clinical Medicine, 11(19), 5851. [Link]

-

ResearchGate. (n.d.). Piperidine derivative (57) as anti-SARS-CoV-2 agent. [Link]

-

Anilkumar, R., & Kumar, K. H. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 819-826. [Link]

-

Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current medicinal chemistry, 24(3), 241-253. [Link]

-

Venkataraman, M., & S, S. (2009). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 1(1), 1-6. [Link]

-

Zhang, Y., Li, Y., & Li, J. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in aging neuroscience, 11, 27. [Link]

-

Singh, S., Kumar, P., & Kumar, D. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Journal of neuroscience research, 96(5), 896-905. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. scilit.com [scilit.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 18. woah.org [woah.org]

- 19. apec.org [apec.org]

- 20. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 25. thieme-connect.com [thieme-connect.com]

- 26. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Substituted Acetamides: From Synthesis to Therapeutic Application

Abstract

The N-substituted acetamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a vast portfolio of therapeutic agents. Its remarkable versatility stems from its structural simplicity and its capacity for hydrogen bonding, which allows for a wide range of chemical modifications to fine-tune pharmacological profiles.[1] This technical guide provides an in-depth exploration of N-substituted acetamides for researchers, scientists, and drug development professionals. We will delve into the causal logic behind synthetic strategies, detail robust analytical characterization protocols, and survey the broad landscape of their biological activities, including their roles as anti-inflammatory, anticonvulsant, anticancer, and enzyme-inhibiting agents.[1][2][3][4] By integrating field-proven insights with foundational chemical principles, this document serves as a comprehensive resource for harnessing the full potential of this critical chemical class.

The Amide Bond: A Foundation of Biological and Synthetic Chemistry

The amide functional group is fundamental to life, most notably forming the peptide bonds that constitute the backbone of proteins.[5] This linkage's unique stability, planarity, and hydrogen bonding capabilities are central to protein structure and function. In synthetic chemistry, the N-substituted acetamide retains these essential features, providing a stable and predictable scaffold that can be strategically decorated to interact with biological targets. Understanding the formation and properties of this bond is paramount for its effective application in drug design.

Synthesis of N-Substituted Acetamides: A Guide to Mechanistic Choices

The creation of the amide bond is a foundational reaction in organic chemistry. While the direct condensation of a carboxylic acid and an amine is possible, it is often kinetically and thermodynamically unfavorable, requiring high temperatures to drive off water.[6] Consequently, a variety of more efficient and controlled methods have been developed. The choice of method is dictated by factors such as substrate sensitivity, desired yield, and reaction scale.

Method 1: Acylation via Acid Chlorides

This is one of the most common and reliable methods for amide synthesis.[5] The high electrophilicity of the acid chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by an amine.

Causality: The conversion of the carboxylic acid's hydroxyl group to a chloride creates an excellent leaving group, dramatically increasing the reactivity of the acyl group. This avoids the high-energy transition states associated with removing a hydroxyl group directly.

Experimental Protocol: Synthesis of an N-Substituted Acetamide from an Acid Chloride

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the HCl byproduct that will be generated.

-